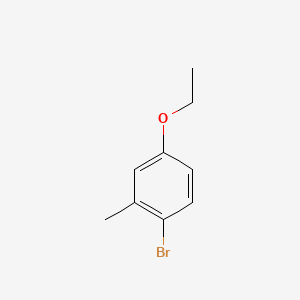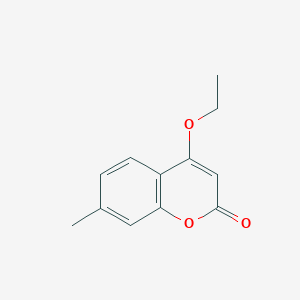
4-Ethoxy-7-methylcoumarin
Vue d'ensemble
Description
4-Ethoxy-7-methylcoumarin, also known as 7-Ethoxy-4-methylcoumarin or ethyl 4-methylumbelliferyl ether, is a coumarin derivative . It is used as a substrate probe of mammalian cytochromes P450 1A1, 2B4, and 2B6 . It is also a fluorophore used to monitor functional activity of these cytochromes .
Synthesis Analysis
The synthesis of 4-Ethoxy-7-methylcoumarin can be achieved by reacting methyl acetoacetate with 3-ethoxyphenol in the presence of boron trifluoride dihydrate . The Pechmann coumarin synthesis method is also used for the synthesis of coumarin derivatives .Molecular Structure Analysis
The molecular formula of 4-Ethoxy-7-methylcoumarin is C12H12O3 . Its molecular weight is 204.2219 . The IUPAC Standard InChI is InChI=1S/C12H12O3/c1-3-14-9-4-5-10-8(2)6-12(13)15-11(10)7-9/h4-7H,3H2,1-2H3 .Chemical Reactions Analysis
The fluorescence quenching of 4-Ethoxy-7-methylcoumarin is more effective in the presence of 4-hydroxy-TEMPO (4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl) .Physical And Chemical Properties Analysis
The standard molar energy of combustion of 4-Ethoxy-7-methylcoumarin is -5888.0 ± 3.2kJ·mol-1 and standard molar enthalpy of formation in the crystalline phase is -545.4 ± 3.6kJ·mol-1 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- 4-Ethoxy-7-methylcoumarin derivatives have been synthesized using various methods, including the traditional and microwave-assisted synthesis, and analyzed for their structural properties. These studies often employ techniques like X-ray diffraction and NMR for detailed analysis of their structure (Trykowska et al., 2009).
Antioxidant and Radical-Scavenging Properties
- Research has demonstrated the significant antioxidant activity of 4-methylcoumarin derivatives. These compounds have been found effective in scavenging radicals and protecting against oxidative stress, making them potential candidates for therapeutic applications in conditions characterized by free radical overproduction (Morabito et al., 2010), (Natella et al., 2010).
Anticancer Activity
- Some studies have explored the potential of 4-methylcoumarin derivatives as anticancer agents. These compounds have shown cytotoxic effects against various cancer cell lines, indicating their promise in the development of new chemotherapeutic agents (Miri et al., 2016), (Musa et al., 2012).
Photophysical and Photochemical Properties
- The photophysical and photochemical properties of 4-methylcoumarin derivatives have been investigated, particularly in the context of their potential use in photodynamic therapy (PDT) for cancer treatment. These studies often focus on the fluorescence and singlet oxygen generation capacities of these compounds (Özdemir et al., 2019).
Antimicrobial and Antitubercular Effects
- 4-Methylcoumarin derivatives have shown potential as antimicrobial agents. Specifically, studies have demonstrated their effectiveness against tuberculosis, suggesting a possible role in the development of novel antitubercular medications (Tandon et al., 2011).
Anti-Inflammatory Effects in Neurodegenerative Diseases
- There is evidence that 4-methylcoumarin derivatives can modulate inflammatory pathways, particularly in neurodegenerative diseases. These compounds have been found to inhibit the production of pro-inflammatory mediators in microglial cells, suggesting a potential role in the treatment or prevention of neurodegenerative conditions (Togna et al., 2014).
Mécanisme D'action
Safety and Hazards
4-Ethoxy-7-methylcoumarin may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .
Orientations Futures
Propriétés
IUPAC Name |
4-ethoxy-7-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-3-14-10-7-12(13)15-11-6-8(2)4-5-9(10)11/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNGBKYOCBSSOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)OC2=C1C=CC(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351000 | |
| Record name | ST060212 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75590-53-3 | |
| Record name | ST060212 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

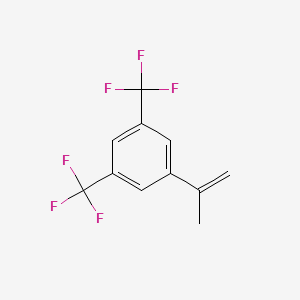


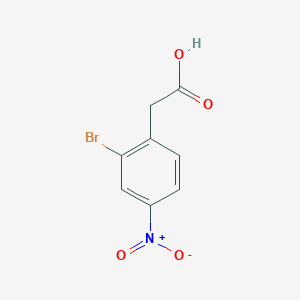
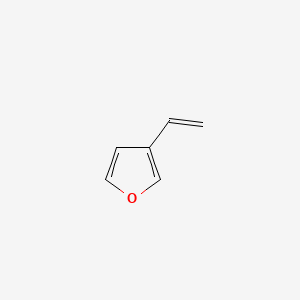
![3-Oxo-3-[3-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B3031768.png)
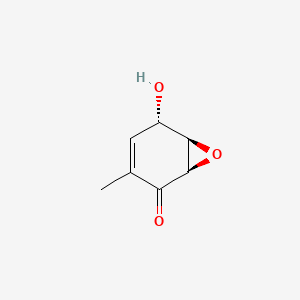

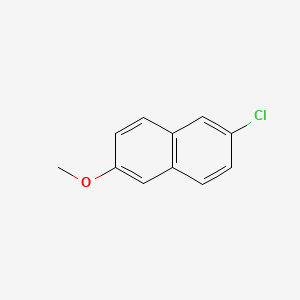


![1-[(3-Chlorophenyl)-diphenoxyphosphorylmethyl]-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B3031776.png)
![1-[2-(Methylthio)-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B3031777.png)
